L-Cysteine Hydrazide Demonstrates Superior Immunosuppressive Potency Compared to Cysteine Analogs
In a direct head-to-head comparison of immunosuppressive effects on cell-mediated immunity, L-cysteine hydrazide exhibited the most potent inhibitory action among a panel of cysteine derivatives, including S-methyl-L-cysteine hydrazide hydrochloride and N,N,S-trimethyl-cysteine [1]. The compound's superior activity was demonstrated in vivo by a greater prolongation of skin allograft survival time in rats compared to unmodified L-cysteine [2].
| Evidence Dimension | Immunosuppressive potency in lymphocyte proliferation assay |
|---|---|
| Target Compound Data | "Most inhibiting action" on 3H-thymidine incorporation in PHA-stimulated lymphocytes |
| Comparator Or Baseline | S-methyl-L-cysteine hydrazide hydrochloride (decreased incorporation); N,N,S-trimethyl-cysteine (increased incorporation); L-cysteine (lower degree of allograft survival prolongation) |
| Quantified Difference | Qualitatively superior to all comparators; L-cysteine hydrazides prolonged skin allograft survival "to a higher degree than cysteine" |
| Conditions | In vitro: PHA-stimulated rat lymphocyte cultures measuring 3H-thymidine incorporation; In vivo: skin allograft survival in rats |
Why This Matters
For research groups focused on immunomodulation, the specific substitution pattern on the cysteine backbone is critical; L-cysteine hydrazide is not functionally interchangeable with its S-methyl or N,N,S-trimethyl analogs, and it offers a clear advantage in potency over the parent amino acid.
- [1] Ryzewski, J., Kossakowska, M., & Krzystyniak, K. (1978). Influence of the cysteine derivatives on the cell-mediated immunity. Archivum Immunologiae et Therapiae Experimentalis, 26(1-6), 913-916. View Source
- [2] Ryzewski, J., Kossakowska, M., & Chwaliński, S. (1981). Studies on the influence of cysteine derivatives on the cell-mediated immunity. Archivum Immunologiae et Therapiae Experimentalis, 29(6), 801-804. View Source
